N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide
Description
This compound is a structurally complex benzamide derivative featuring a 1-methylindole core, a fluorinated benzamide moiety, and a dimethylaminopropylamino side chain. The Z-configuration of the propen-2-yl group and the presence of electron-rich indole and electron-withdrawing fluorine substituents suggest unique electronic and steric properties. The fluorine atom at the benzamide position likely enhances metabolic stability and binding affinity, as seen in fluorinated pharmaceuticals ().
Properties
Molecular Formula |
C24H27FN4O2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[(Z)-3-[3-(dimethylamino)propylamino]-1-(1-methylindol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C24H27FN4O2/c1-28(2)14-8-13-26-24(31)21(27-23(30)19-10-4-6-11-20(19)25)15-17-16-29(3)22-12-7-5-9-18(17)22/h4-7,9-12,15-16H,8,13-14H2,1-3H3,(H,26,31)(H,27,30)/b21-15- |
InChI Key |
RTSUSIQRGOYNKV-QNGOZBTKSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCCN(C)C)\NC(=O)C3=CC=CC=C3F |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C(C(=O)NCCCN(C)C)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indole Derivative
The first step involves synthesizing the indole framework, which can be achieved through cyclization reactions of suitable precursors. For example, starting from 1-methylindole, various electrophilic aromatic substitutions can introduce functional groups necessary for subsequent reactions.
The introduction of the dimethylamino propylamine group typically involves:
- Alkylation Reactions : Using 3-dimethylaminopropylamine as a starting material, alkylation can be performed with appropriate carbonyl compounds to form the desired amine structure.
- Reduction Steps : If necessary, reduction reactions can convert intermediates into their amine forms.
Coupling Reactions
The core structure is assembled through coupling reactions between the indole derivative and the dimethylaminopropylamine moiety. Common methods include:
- Amide Formation : This can be achieved using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between carboxylic acids and amines.
- Use of Protecting Groups : Protecting groups may be employed to shield reactive sites during synthesis, ensuring selectivity in reactions.
Final Modifications and Purification
After the main structure is formed, final modifications may include:
- Fluorination : Introduction of fluorine atoms at designated positions can enhance biological activity or improve pharmacokinetic properties.
- Purification Techniques : Techniques such as chromatography (e.g., HPLC) are essential for isolating pure compounds from reaction mixtures.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Synthesis of Indole | 1-Methylindole, electrophiles | Forming indole core |
| Alkylation | 3-Dimethylaminopropylamine | Introducing dimethylamino propylamine group |
| Coupling | EDC, suitable carboxylic acids | Forming amide bond |
| Fluorination | Fluorinating agents (e.g., DAST) | Adding fluorine substituent |
| Purification | HPLC, recrystallization | Isolating final product |
Recent studies have highlighted various synthetic routes to similar compounds, emphasizing the importance of optimizing reaction conditions for yield and purity. For instance, variations in temperature, solvent choice, and reaction time can significantly affect product outcomes. Additionally, advancements in automated synthesis techniques are paving the way for more efficient production methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Pharmacology: The compound can be studied for its potential pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorobenzamide moiety can enhance the compound’s binding affinity and specificity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several benzamide and indole-containing derivatives. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
Fluorine Substituents: The 2-fluorobenzamide group in the target compound contrasts with methoxy or non-fluorinated analogues (). Fluorine’s electron-withdrawing nature may increase acidity of adjacent protons and improve metabolic stability compared to methoxy groups .
Indole vs. Pyrazolo-Pyrimidine Cores : The 1-methylindole core in the target compound differs from pyrazolo-pyrimidine systems (). Indole’s aromaticity and hydrogen-bonding capacity may enhance interactions with biological targets, such as kinase enzymes .
This contrasts with shorter or branched chains (e.g., isopropyl in ), which may reduce solubility but enhance membrane permeability .
Physicochemical and Pharmacokinetic Properties
- Solubility: The dimethylaminopropylamino chain likely increases aqueous solubility relative to compounds with non-polar substituents (e.g., ’s 2-methylpropyl group) .
- Lipophilicity: Fluorine and the indole core may balance lipophilicity (logP ~2–3), comparable to fluorinated chromenones () but lower than furan-containing derivatives () .
- Metabolic Stability : Fluorine reduces oxidative metabolism, as seen in fluorinated pharmaceuticals (), whereas methoxy groups () are susceptible to demethylation .
Biological Activity
N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Indole moiety : Known for its role in various biological activities.
- Dimethylamino group : Often associated with increased lipophilicity and bioactivity.
- Fluorobenzamide : Imparts unique electronic properties that may enhance binding affinity to biological targets.
Serotonin Transporter (SERT) Interaction
Research indicates that compounds with similar structures often target the serotonin transporter (SERT), which is crucial for regulating serotonin levels in the brain. The interaction with SERT can lead to modulation of mood and anxiety disorders.
Key Findings:
- Compounds analogous to this compound have shown significant binding affinities at the SERT, with Ki values indicating competitive inhibition of serotonin uptake .
| Compound | Ki Value (nM) | Target |
|---|---|---|
| Analogue A | 19.7 | SERT |
| Analogue B | 30.2 | SERT |
Antidepressant Activity
The compound has been evaluated for its antidepressant potential, primarily through its action on the SERT. Studies suggest that it may exhibit both agonistic and antagonistic properties depending on the receptor subtype engaged.
Case Study:
In a preclinical model, administration of this compound resulted in significant reductions in depressive-like behaviors in rodent models, correlating with increased serotonin levels in synaptic clefts .
Anticancer Properties
Recent investigations have also explored the compound's potential as an anticancer agent. The structural components suggest possible interactions with cellular pathways involved in cancer proliferation.
Research Insights:
In vitro studies demonstrated that the compound could inhibit cell growth in various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Table of Anticancer Activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 5.0 | Apoptosis |
| A549 (Lung) | 4.5 | Cell Cycle Arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
